Absorption Edge Red-Shift: DBPz-Based Copolymer Extends 142 nm Further into the Visible/NIR than a Quinoxaline-Based Analog
In a direct head-to-head comparison under identical polymerization and measurement conditions, the DBPz-based copolymer P3 exhibits a film absorption edge at 778 nm, representing a 142 nm red-shift relative to the quinoxaline-based copolymer P1 (absorption edge at 636 nm) [1]. Both copolymers were synthesized via alternate copolymerization with the same benzodithiophene (BDT) electron-donating monomer. The red-shift is attributed to the enhanced electron-withdrawing ability and extended π-conjugation of the dibenzo[a,c]phenazine core compared with the simpler quinoxaline acceptor, leading to greater intramolecular charge-transfer character and narrower optical band gap in the resulting polymer [1].
| Evidence Dimension | Film absorption edge (solid-state UV–vis spectroscopy) |
|---|---|
| Target Compound Data | P3 copolymer (BDT-alt-10,13-DBPz): absorption edge = 778 nm |
| Comparator Or Baseline | P1 copolymer (BDT-alt-5,8-dibromoquinoxaline): absorption edge = 636 nm |
| Quantified Difference | 142 nm red-shift (778 − 636 nm) |
| Conditions | Thin-film UV–vis absorption spectroscopy; copolymers synthesized via alternate copolymerization with identical BDT donor monomer; Polymer Chemistry, 2012 |
Why This Matters
A 142 nm absorption-edge red-shift directly translates into broader photon harvesting in the visible-to-near-infrared region, which is a critical driver of short-circuit current density (Jsc) in organic photovoltaic devices and determines the spectral coverage of photodetectors and electrochromic devices.
- [1] Chen, S.; Zhang, Q.; Zhang, H.; Gu, J.; Ma, M.; Xin, T.; Zhou, Y.; Zhou, J.; Liu, Q. Three New Conjugated Polymers Based on Benzo[2,1-b:3,4-b′]dithiophene: Synthesis, Characterization, Photoinduced Charge Transfer and Theoretical Calculation Studies. Polym. Chem. 2012, 3 (8), 2244–2253. https://doi.org/10.1039/c2py20122d. View Source
